2-Methylpropyl-d9 Alcohol
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Overview
Description
2-Methylpropyl-d9 Alcohol, also known as isobutyl-d9 alcohol, is a deuterated form of isobutyl alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4HD9O, and it is commonly used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
2-Methylpropyl-d9 Alcohol, also known as 2-Methylpropyl Alcohol-D9, is a biochemical used in proteomics research
Mode of Action
It is known to be used in the synthesis of new fluorinating reagents . It is also used in the lipase-catalyzed production of biodiesel as an energy source .
Biochemical Pathways
The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .
Result of Action
It is known to be used in the synthesis of new fluorinating reagents , suggesting that it may play a role in the introduction of fluorine atoms into organic compounds.
Biochemical Analysis
Cellular Effects
As a biochemical used in proteomics research, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl-d9 Alcohol typically involves the deuteration of isobutyl alcohol. This process can be achieved through catalytic exchange reactions where isobutyl alcohol is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and catalysts efficiently. The production is carefully monitored to ensure high purity and yield of the deuterated alcohol .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl-d9 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Methylpropyl-d9 Alcohol is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy
Comparison with Similar Compounds
2-Methylpropyl-d9 Alcohol can be compared with other deuterated alcohols such as:
Ethanol-d6: Deuterated form of ethanol, used in similar applications for NMR spectroscopy and metabolic studies.
Methanol-d4: Deuterated form of methanol, also used in NMR spectroscopy and as a solvent in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structure and the position of deuterium atoms, which can provide distinct insights into reaction mechanisms and pathways compared to other deuterated alcohols .
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-CBZKUFJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678663 |
Source
|
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850209-54-0 |
Source
|
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.